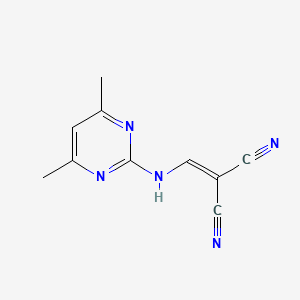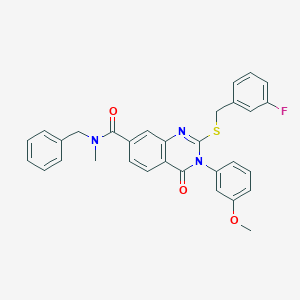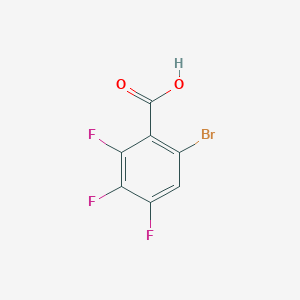![molecular formula C9H17NO2 B2880898 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 2194216-90-3](/img/structure/B2880898.png)
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its unique structure allows for diverse chemical modifications, enabling the development of novel drugs, catalysts, and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol typically involves the reaction of oxolan-2-ylmethylamine with cyclobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form .
化学反応の分析
Types of Reactions
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
科学的研究の応用
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes
作用機序
The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-{[(Oxolan-2-yl)methyl]amino}methylphenol: Similar structure but with a phenol group instead of a cyclobutanol group.
Ethyl 2-{[(Oxolan-2-yl)methyl]amino}acetate: Contains an ester group instead of a cyclobutanol group.
2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexanol group instead of a cyclobutanol group.
Uniqueness
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol is unique due to its cyclobutanol moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-(oxolan-2-ylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBTLRLTPOVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
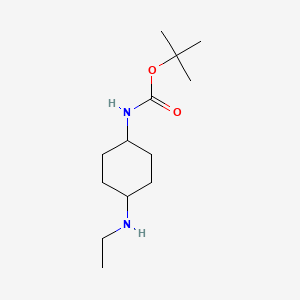

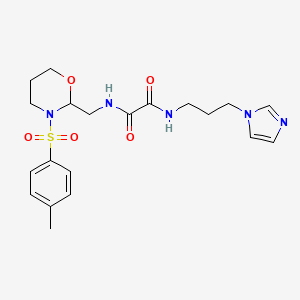
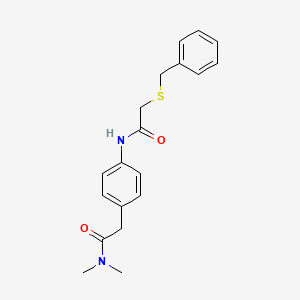
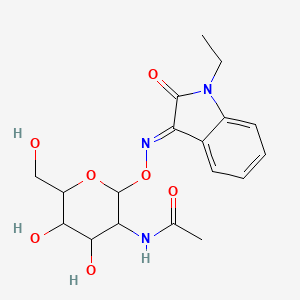
![2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)
